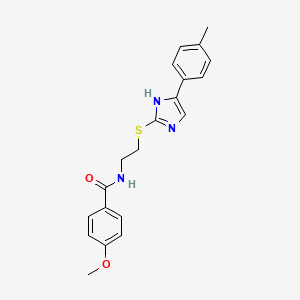

4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Propriétés

IUPAC Name |

4-methoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14-3-5-15(6-4-14)18-13-22-20(23-18)26-12-11-21-19(24)16-7-9-17(25-2)10-8-16/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPIIFNKPHOHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the thioether linkage and the final attachment of the benzamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler thioether compound.

Applications De Recherche Scientifique

Table 1: Structural Features of 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

| Feature | Description |

|---|---|

| Methoxy Group | Influences solubility and pharmacokinetics |

| Benzamide Moiety | Common pharmacophore in bioactive compounds |

| Imidazole Ring | Engages in hydrogen bonding and metal coordination |

Antimicrobial Activity

Research indicates that compounds similar to 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been evaluated for their effectiveness against various bacterial and fungal strains. Studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of imidazole derivatives has been extensively studied. Compounds structurally related to 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide have demonstrated potent cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values lower than established chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Enzyme Inhibition Studies

The imidazole moiety in the compound is known to interact with metal ions and enzymes, which can modulate their activity. Such interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic applications. Binding affinity studies have shown that these compounds can significantly inhibit enzyme activity, making them candidates for drug development targeting specific diseases.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding interactions between 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide and various biological targets. These studies help elucidate the compound's mechanism of action and identify potential pathways for therapeutic intervention .

Case Study 1: Antimicrobial Evaluation

In a study evaluating benzimidazole derivatives similar to our compound, several showed significant antimicrobial activity against both bacterial and fungal strains. The most active compounds exhibited MIC values as low as 1.27 µM against tested strains, highlighting the potential of imidazole-containing compounds in antimicrobial therapy .

Case Study 2: Anticancer Activity Assessment

Another study focused on evaluating the anticancer properties of substituted benzamides linked to imidazole rings. The most potent compounds demonstrated IC50 values below 5 µM against colorectal carcinoma cell lines, outperforming standard treatments like 5-FU . This suggests that further exploration of such compounds could lead to novel anticancer therapies.

Mécanisme D'action

The mechanism of action of 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Imidazole-Based Derivatives

Compound 4: 2-((5-Phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Structural Differences : Replaces the benzamide with a thiazol-2-yl acetamide group and introduces a 4-methylphenyl substituent on the imidazole.

- Synthesis : Uses potassium carbonate to couple imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide .

GAZiPHARMA Derivatives: N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl)imidazol-2-yl]thio]acetamide

Thiazole/Thiadiazole-Containing Analogues

Compound 6: N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

- Structural Differences : Replaces the imidazole with a thiadiazole-isoxazole hybrid system.

- Key Properties : Melting point (160°C) and IR absorption (1606 cm⁻¹ for C=O) differ significantly from imidazole-based compounds due to altered hydrogen bonding .

- Synthesis: Utilizes hydroxylamine hydrochloride and K2CO3 in ethanol, highlighting versatility in heterocycle formation .

Compound 8a: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide

Sulfonamide and Triazole Derivatives

Compound 2g: (S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide

- Structural Differences: Extends the chain length (hexyloxy vs. thioethyl) and adds an amino acid moiety (Gly-Phe-NH2).

- Key Properties: The extended chain improves membrane permeability, while the amino acid enhances targeting specificity, as validated by HRMS and NMR .

QSAR-Modeled Sulfonamides: 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide

- Structural Differences : Replaces benzamide with a sulfonamide and introduces a triazine ring.

Comparative Data Table

Key Findings and Implications

- Lipophilicity : The p-tolyl group on the imidazole increases logP values, favoring membrane penetration but possibly reducing aqueous solubility .

- Synthetic Flexibility : Compounds with thioethyl/acetyl bridges (e.g., ) are synthesized under milder conditions than thiadiazoles (), which require reflux and strong bases .

Activité Biologique

4-Methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, a complex organic compound, is characterized by its unique structural features including a methoxy group, a benzamide moiety, and an imidazole ring linked via a thioether. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is , with a molecular weight of approximately 366.46 g/mol. The presence of the methoxy group enhances the compound's solubility and pharmacokinetic properties, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, various derivatives have shown minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria as well as fungal strains. The specific compound 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has been noted for its potential interactions with microbial targets, although specific MIC data for this compound is still under investigation .

Anticancer Activity

The anticancer activity of compounds containing imidazole rings has been well-documented. Research indicates that similar compounds have shown promising results against various cancer cell lines. For instance, derivatives with similar structural features demonstrated IC50 values in the low micromolar range against human colon cancer cells (HCT116). These findings suggest that 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide may also exhibit significant anticancer effects, warranting further exploration .

The biological activity of 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can be attributed to its ability to interact with various biological targets through hydrogen bonding and coordination with metal ions. The imidazole moiety plays a crucial role in these interactions, influencing enzyme activity and receptor binding.

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Studies : A study on 2-Mercaptobenzimidazole derivatives showed significant antimicrobial effects with MIC values ranging from 1.27 to 2.65 µM against various strains .

- Anticancer Studies : Research on benzimidazole derivatives revealed selective activity against cancer cell lines, with IC50 values as low as 3.1 µM for certain derivatives .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC/IC50 Value | Target Organism/Cell Line |

|---|---|---|---|

| Compound N8 | Antimicrobial | 1.43 µM | E. coli |

| Compound N9 | Anticancer | 5.85 µM | HCT116 |

| Compound N18 | Anticancer | 4.53 µM | HCT116 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Thioether bond formation : Reacting 5-(p-tolyl)-1H-imidazole-2-thiol with a halogenated ethyl intermediate (e.g., 2-chloroethyl benzamide derivatives) in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions in ethanol or DMF .

- Purification : Recrystallization from ethanol or methanol is commonly used to achieve >95% purity.

- Key parameters : Temperature control (70–100°C), stoichiometric ratios (1:1.2 molar ratio of thiol to halogenated intermediate), and reaction time (6–12 hours) significantly impact yield .

Q. How can researchers confirm the structural integrity of 4-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide using spectroscopic techniques?

- Analytical workflow :

- ¹H/¹³C NMR : Verify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the benzamide/imidazole regions (δ 6.5–8.5 ppm). Thioether (-S-) linkages are confirmed by the absence of -SH peaks .

- IR spectroscopy : Characteristic peaks for C=O (amide, ~1650 cm⁻¹) and C-S (thioether, ~650 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ should align with the theoretical molecular weight (e.g., ~435.5 g/mol for C₂₀H₂₁N₃O₂S) .

Q. What solubility profiles and formulation strategies are recommended for in vitro bioassays?

- Solubility data : The compound exhibits moderate solubility in DMSO (>10 mM) but limited aqueous solubility (<0.1 mg/mL).

- Formulation : Use co-solvents like PEG-400 or cyclodextrin-based carriers to enhance solubility in biological buffers. Pre-screening for DMSO tolerance (<1% v/v) in cell-based assays is critical .

Advanced Research Questions

Q. How can computational methods like molecular docking be integrated with experimental SAR studies to optimize biological activity?

- Strategy :

- Docking simulations : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., COX-1/2 for anti-inflammatory activity). Focus on interactions between the imidazole-thioether moiety and catalytic residues .

- SAR validation : Synthesize analogs with substituent variations (e.g., replacing p-tolyl with fluorophenyl) and correlate docking scores with experimental IC₅₀ values .

Q. What strategies resolve contradictory bioactivity data in antimicrobial assays for imidazole-thioether derivatives?

- Approach :

- Comparative MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI guidelines.

- Membrane permeability studies : Use fluorescent probes (e.g., SYTOX Green) to assess if poor activity against Gram-negative bacteria is due to outer membrane impermeability .

- Resazurin reduction assays : Confirm bacteriostatic vs. bactericidal effects to avoid false negatives .

Q. How should researchers address stability challenges in pharmacokinetic studies under varying pH and temperature?

- Protocol :

- Forced degradation studies : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 8.0) conditions at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.

- Temperature stability : Store lyophilized powder at -20°C for long-term stability. Aqueous solutions are stable for ≤48 hours at 4°C .

Q. What are the limitations of CYP inhibition assays for predicting drug-drug interactions?

- Critical considerations :

- Enzyme specificity : Screen against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates (e.g., Vivid® assays).

- Time-dependent inhibition : Pre-incubate the compound with NADPH-fortified microsomes to assess irreversible inhibition risks .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between MTT and LDH assays?

- Resolution :

- MTT false positives : Mitochondrial activity interference by thioether moieties may overestimate cell viability. Validate with ATP-based assays (e.g., CellTiter-Glo) .

- LDH specificity : Ensure assay buffers lack detergents that lyse cells prematurely. Normalize data to untreated controls .

Experimental Design Tables

Table 1 : Optimized Synthesis Conditions for 4-Methoxy-N-(2-((5-(p-Tolyl)-1H-Imidazol-2-yl)Thio)Ethyl)Benzamide

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Temperature | 80°C | |

| Solvent | Ethanol | |

| Base | K₂CO₃ | |

| Yield | 68–72% |

Table 2 : Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.1 (s, 1H, imidazole), δ 3.8 (s, 3H, OCH₃) | |

| ESI-MS | [M+H]⁺ = 435.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.